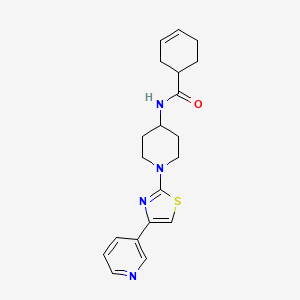

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c25-19(15-5-2-1-3-6-15)22-17-8-11-24(12-9-17)20-23-18(14-26-20)16-7-4-10-21-13-16/h1-2,4,7,10,13-15,17H,3,5-6,8-9,11-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRGICRONGVRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

Next, the piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate. The final step involves the formation of the amide bond, which can be accomplished using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and automated peptide synthesizers for the amide bond formation. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or other reducible groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The compound’s thiazole and piperidine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to six analogs from Iranian Journal of Pharmaceutical Research (2021) and compound 94 from a biochemistry curriculum (). Key structural differences include:

- Core substituents: The target compound substitutes the thiazole’s 5-position with a piperidin-4-yl group, whereas analogs in feature morpholinomethyl, methylpiperazine, or dimethylamino groups at this position.

- Carboxamide groups : The cyclohex-3-enecarboxamide group contrasts with benzamide (e.g., 3,4-dichloro in 4d–4f) or isonicotinamide (4h–4i) moieties in and cyclopropane-carboxamide in compound 94 ().

Table 1: Structural and Physicochemical Comparison

Key Observations :

Biological Activity

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of pyridine, thiazole, and piperidine moieties, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 390.5 g/mol. The structure includes multiple heterocyclic rings that enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4OS |

| Molecular Weight | 390.5 g/mol |

| CAS Number | 1798529-14-2 |

| Solubility | Soluble in alcohol and ether |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds with similar structures have been known to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.

- Cytotoxic Activity : Thiazole derivatives have shown cytotoxic effects on human tumor cell lines, indicating potential applications in cancer therapy.

- Serotonin Reuptake Inhibition : Similar compounds have exhibited serotonin reuptake inhibition, suggesting antidepressant properties .

Biological Evaluations

Recent studies have evaluated the biological activities of compounds related to this compound, focusing on their effects on various cell lines and animal models.

Case Studies

- Antitumor Activity : A series of thiazole derivatives were synthesized and tested for their antitumor properties. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .

- Antidepressant Effects : Another study demonstrated that related compounds could effectively reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant activity in rodents .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds have shown favorable absorption and distribution characteristics. Factors such as solubility and metabolic stability are critical for determining the therapeutic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.